![molecular formula C8H15NO B2989969 3,7-Dimethylazepan-2-one CAS No. 90203-96-6](/img/structure/B2989969.png)
3,7-Dimethylazepan-2-one
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Overview
Description
3,7-Dimethylazepan-2-one is a chemical compound with the CAS Number: 90203-98-8 . It has a molecular weight of 141.21 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for 3,7-Dimethylazepan-2-one is 7,7-dimethylazepan-2-one . The InChI code for this compound is 1S/C8H15NO/c1-8(2)6-4-3-5-7(10)9-8/h3-6H2,1-2H3, (H,9,10) .Physical And Chemical Properties Analysis
3,7-Dimethylazepan-2-one is a powder that is stored at room temperature . It has a melting point between 92-97 degrees Celsius .Scientific Research Applications
Homogeneous Systems for Hydrogen Production
A study demonstrates the use of a platinum(II) complex as a photosensitizer for hydrogen production from water, in conjunction with a molecular cobalt catalyst and triethanolamine as a sacrificial reducing agent. This system exhibits significant hydrogen generation under specific conditions, showcasing the potential of 3,7-Dimethylazepan-2-one derivatives in renewable energy applications (Pingwu Du, K. Knowles, R. Eisenberg, 2008).
Reactivity with Organic Semiconductor Molecules
Research on 1,3-Dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole, an air-stable n-dopant for organic semiconductors, explores its reactivity with various semiconductor molecules. This study highlights the compound's utility in the development of electronic materials and devices, despite its complex reaction kinetics (Samik Jhulki et al., 2021).
Electrocatalytic Oxidation
A chemically modified graphite electrode, based on a phenothiazine derivative, catalyzes the electrochemical oxidation of reduced nicotinamide adenine dinucleotide (NADH). This application demonstrates the role of 3,7-Dimethylazepan-2-one derivatives in biochemical sensors and analytical chemistry, offering improved stability and sensitivity (B. Persson, 1990).
Asymmetric Synthesis
A highly efficient asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione] via a double intramolecular C-H insertion process has been developed, employing 3,7-Dimethylazepan-2-one derivatives as catalysts. This showcases the compound's application in creating complex organic molecules with potential pharmaceutical applications (Teruki Takahashi et al., 2001).
Molecular Docking Studies
Exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 3,7-Dimethylazepan-2-one, reveals its utility in theoretical and computational chemistry, particularly in molecular docking studies. This compound has been analyzed for its interaction with various receptors, aiding in the design of new drugs and understanding molecular interactions (Aysha Fatima et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3,7-dimethylazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-4-3-5-7(2)9-8(6)10/h6-7H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUOGQCCSLVOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethylazepan-2-one |
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